3-(2-Hydrazinylethyl)pyridine
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Overview
Description
3-(2-Hydrazinylethyl)pyridine is a chemical compound that belongs to the class of hydrazinopyridines It is characterized by the presence of a pyridine ring substituted with a hydrazinylethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
3-(2-Hydrazinylethyl)pyridine can be synthesized through several methods. One common approach involves the nucleophilic substitution of halogen atoms in pyridines or their N-oxides by reaction with hydrazine hydrate. This reaction is typically carried out in a solvent such as pyridine, dioxane, ethanol, acetonitrile, tetrahydrofuran (THF), dimethylformamide (DMF), or methylene chloride, at temperatures ranging from 0 to 150°C . The choice of solvent and temperature conditions depends on the structure of the initial halogen-substituted pyridine.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
3-(2-Hydrazinylethyl)pyridine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine derivatives.
Reduction: Reduction reactions can modify the hydrazine group, leading to different functionalized products.
Substitution: Nucleophilic substitution reactions are common, where the hydrazine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include hydrazine hydrate, oxidizing agents like potassium permanganate, and reducing agents such as sodium borohydride. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and reaction time being critical factors.
Major Products Formed
Scientific Research Applications
3-(2-Hydrazinylethyl)pyridine has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of complex molecular structures with potential biological activity.
Industry: The compound is used in the production of herbicides, plant growth regulators, and fungicides.
Mechanism of Action
The mechanism of action of 3-(2-Hydrazinylethyl)pyridine involves its interaction with specific molecular targets and pathways. The hydrazine group in the compound is highly reactive, allowing it to form covalent bonds with various biomolecules. This interaction can modulate biological pathways, leading to therapeutic effects such as anti-inflammatory and antiulcer activities .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 3-(2-Hydrazinylethyl)pyridine include other hydrazinopyridines, such as:
- 2-Hydrazinopyridine
- 4-Hydrazinopyridine
- 2,4-Dihydrazinopyridine
Uniqueness
What sets this compound apart is its specific substitution pattern, which imparts unique chemical and biological properties.
Properties
Molecular Formula |
C7H11N3 |
---|---|
Molecular Weight |
137.18 g/mol |
IUPAC Name |
2-pyridin-3-ylethylhydrazine |
InChI |
InChI=1S/C7H11N3/c8-10-5-3-7-2-1-4-9-6-7/h1-2,4,6,10H,3,5,8H2 |
InChI Key |
SDYSHKDMWRNQER-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)CCNN |
Origin of Product |
United States |
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